

"Stevioside E" solubility and stability characteristics

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Compound of Interest

Compound Name: Stevioside E

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An In-Depth Technical Guide to the Solubility and Stability of Rebaudioside E

A Note on Nomenclature: The term "**Stevioside E**" is not commonly used in scientific literature. The correct nomenclature for the steviol glycoside in question is Rebaudioside E. This guide will focus on the available data for Rebaudioside E, supplemented with comparative data for other major steviol glycosides to provide a comprehensive overview.

Introduction

Rebaudioside E is a diterpenoid glycoside and one of the many sweet compounds found in the leaves of *Stevia rebaudiana* Bertoni[1]. Like other steviol glycosides, it consists of a central steviol aglycone with glucose moieties attached[1]. While not as abundant as Stevioside or Rebaudioside A, Rebaudioside E is a component of commercial stevia extracts and contributes to the overall sweetness profile[2][3]. Understanding its solubility and stability is crucial for its application in food, beverage, and pharmaceutical formulations.

This technical guide provides a detailed overview of the solubility and stability characteristics of Rebaudioside E, drawing on available scientific data. Due to the limited specific research on Rebaudioside E, this guide also includes data on other major steviol glycosides for comparative purposes and discusses general methodologies for assessing these properties.

Solubility Characteristics

The solubility of steviol glycosides is a critical factor in their application, particularly in aqueous solutions for food and beverage products. Generally, steviol glycosides are freely soluble in water and ethanol[4]. However, the exact solubility can vary depending on the specific glycoside, temperature, and the solvent system.

Solubility of Rebaudioside E

Specific quantitative solubility data for Rebaudioside E in common solvents like water and ethanol is limited in publicly available literature. However, some information is available for other solvents:

- Dimethyl Sulfoxide (DMSO): Rebaudioside E is soluble in DMSO, with a reported solubility of 50 mg/mL (51.71 mM). This often requires ultrasonication and warming to achieve full dissolution[5][6].

One source reports the water solubility of Rebaudioside E as "insoluble" with a calculated value of 7.7E-3 g/L at 25 °C. This suggests very low solubility in water at room temperature.

Comparative Solubility of Steviol Glycosides

To provide a broader context, the following table summarizes the solubility of the more extensively studied steviol glycosides, Stevioside and Rebaudioside A, in various solvents.

Steviol Glycoside	Solvent System	Temperature (°C)	Solubility (g/L)
Stevioside	Water	5	4.7[7]
Water	30	3.7[7]	
Water	50	6.3[7]	
Ethanol	5	40.5[8]	
Ethanol	50	281.3[8]	
Ethanol:Water (30:70)	5	4.5[7]	
Ethanol:Water (30:70)	50	177.8[7]	
Ethanol:Water (70:30)	5	42.2[7]	
Ethanol:Water (70:30)	50	310.3[7]	
Rebaudioside A	Water	5	5.0[7]
Water	30	3.7[7]	
Water	50	6.6[7]	
Ethanol	5 - 50	< 4.0[8]	
Ethanol:Water (30:70)	5	7.1[7]	
Ethanol:Water (30:70)	50	156.8[7]	
Ethanol:Water (70:30)	5	56.2[7]	
Ethanol:Water (70:30)	50	213.7[7]	

Stability Characteristics

Steviol glycosides are generally recognized for their stability under a wide range of processing and storage conditions, including heat and varying pH, and they are not known to ferment[1].

Thermal Stability

Steviol glycosides, including Rebaudioside E, are known to be heat-stable, making them suitable for use in cooked and baked goods[9]. Commercial stevia formulations have been

shown to be thermally stable up to at least 200 °C[2]. More generally, stevia is considered heat-stable, pH-stable, and does not ferment[1].

pH Stability

The stability of steviol glycosides can be influenced by the pH of the solution. Generally, they are stable over a wide pH range.

- **Acidic Conditions:** Degradation of steviol glycosides can occur under strongly acidic conditions (low pH) combined with high temperatures. For instance, degradation of Rebaudioside M, a structurally similar steviol glycoside, has been observed at pH 2.0 and 80°C over 24 hours[10]. The degradation of Rebaudioside A has also been shown to be catalyzed by lower pH conditions[11].
- **Neutral and Alkaline Conditions:** Steviol glycosides are generally stable in neutral and alkaline solutions.

Photostability

The stability of steviol glycosides under light exposure is an important consideration for products packaged in transparent materials.

- A study on a mixture of steviol glycosides in a mock beverage at pH 3.8 showed that photostability was dependent on the light exposure conditions as per ICH guidelines[9].
- Rebaudioside A has been shown to be susceptible to degradation under UV light, and this degradation is more pronounced in citrate buffers compared to water or phosphate buffers[12].

Experimental Protocols

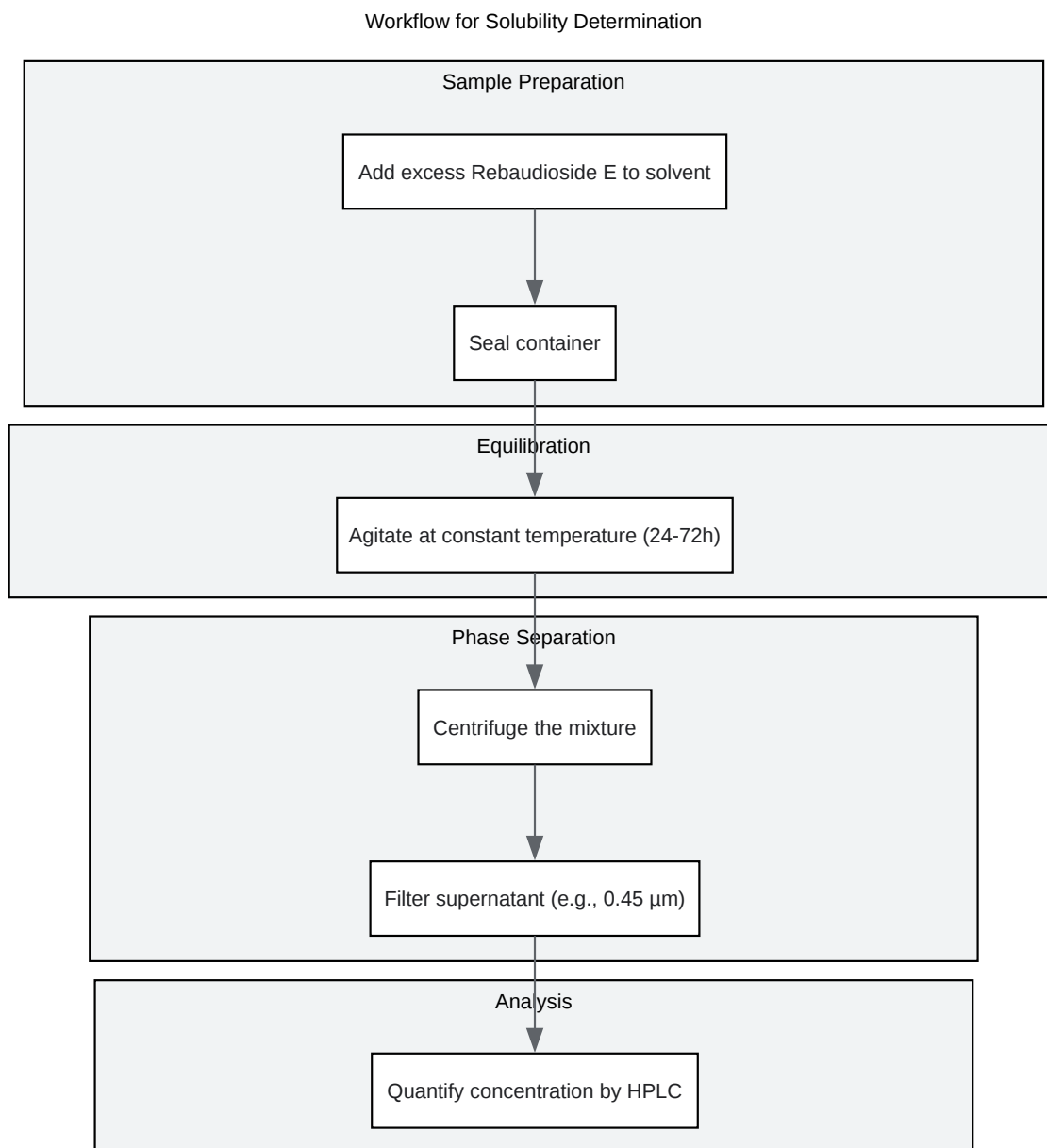
Detailed experimental protocols for determining the solubility and stability of Rebaudioside E are not readily available. However, general methodologies used for other steviol glycosides can be adapted.

Determination of Solubility

A common method for determining the solubility of steviol glycosides involves the preparation of supersaturated solutions and measurement of the solute concentration at equilibrium.

Protocol:

- **Preparation of Supersaturated Solutions:** An excess amount of Rebaudioside E is added to a known volume of the solvent (e.g., water, ethanol, or a binary mixture) in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a fine-pore filter (e.g., 0.45 μm).
- **Quantification:** The concentration of Rebaudioside E in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD)[7][13].



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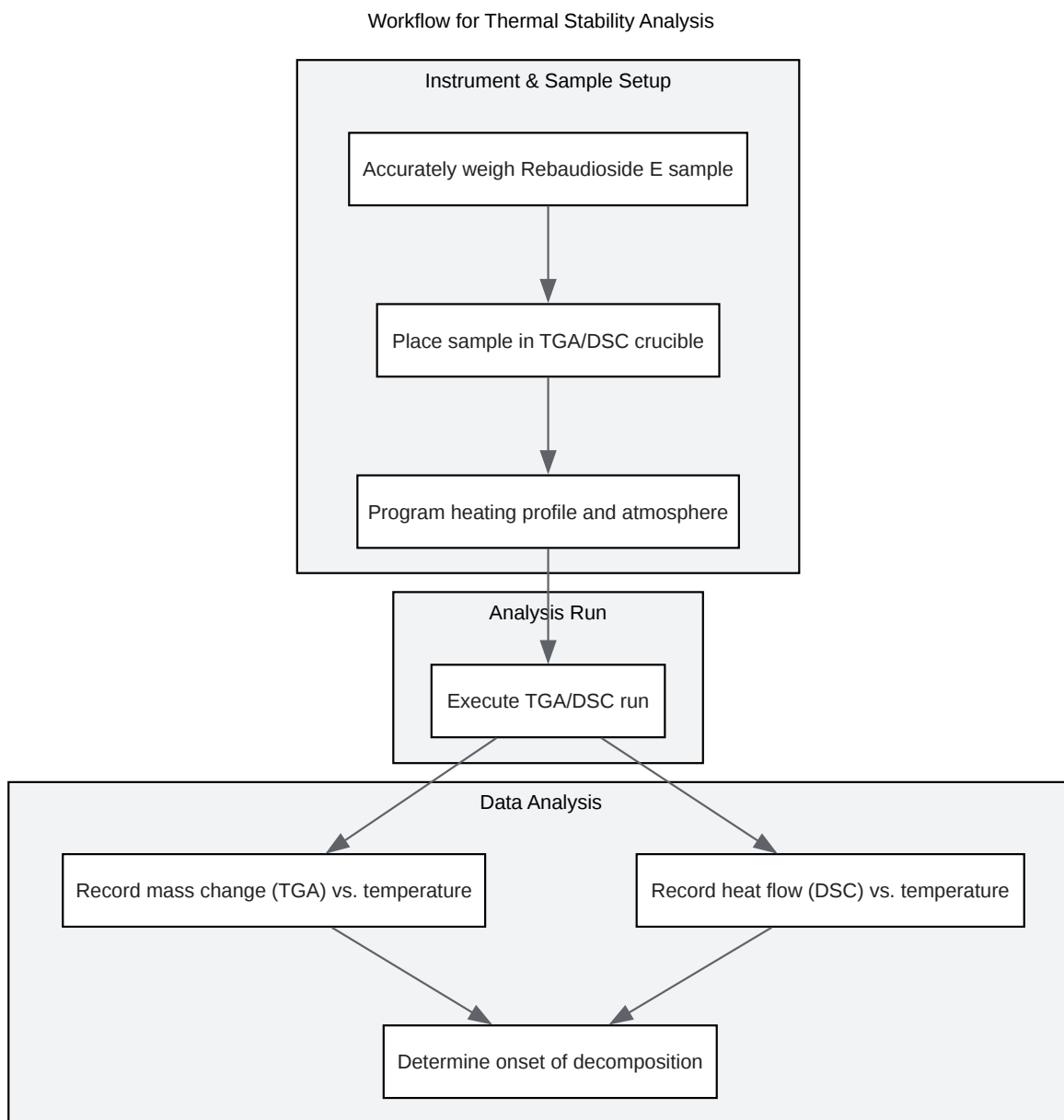
Caption: Workflow for determining the solubility of Rebaudioside E.

Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of compounds.

Protocol:

- **Sample Preparation:** A small, accurately weighed amount of Rebaudioside E powder is placed in an appropriate crucible (e.g., alumina).
- **Instrument Setup:** The TGA/DSC instrument is calibrated and programmed with a specific heating profile (e.g., a linear temperature ramp from room temperature to a final temperature, such as 300°C, at a defined heating rate, e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
- **Data Acquisition:** The instrument records the change in mass (TGA) and heat flow (DSC) as a function of temperature.
- **Data Analysis:** The onset of decomposition is identified from the TGA curve as the temperature at which significant mass loss begins. The DSC curve reveals thermal events such as melting, crystallization, and decomposition.



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Caption: Workflow for assessing the thermal stability of Rebaudioside E.

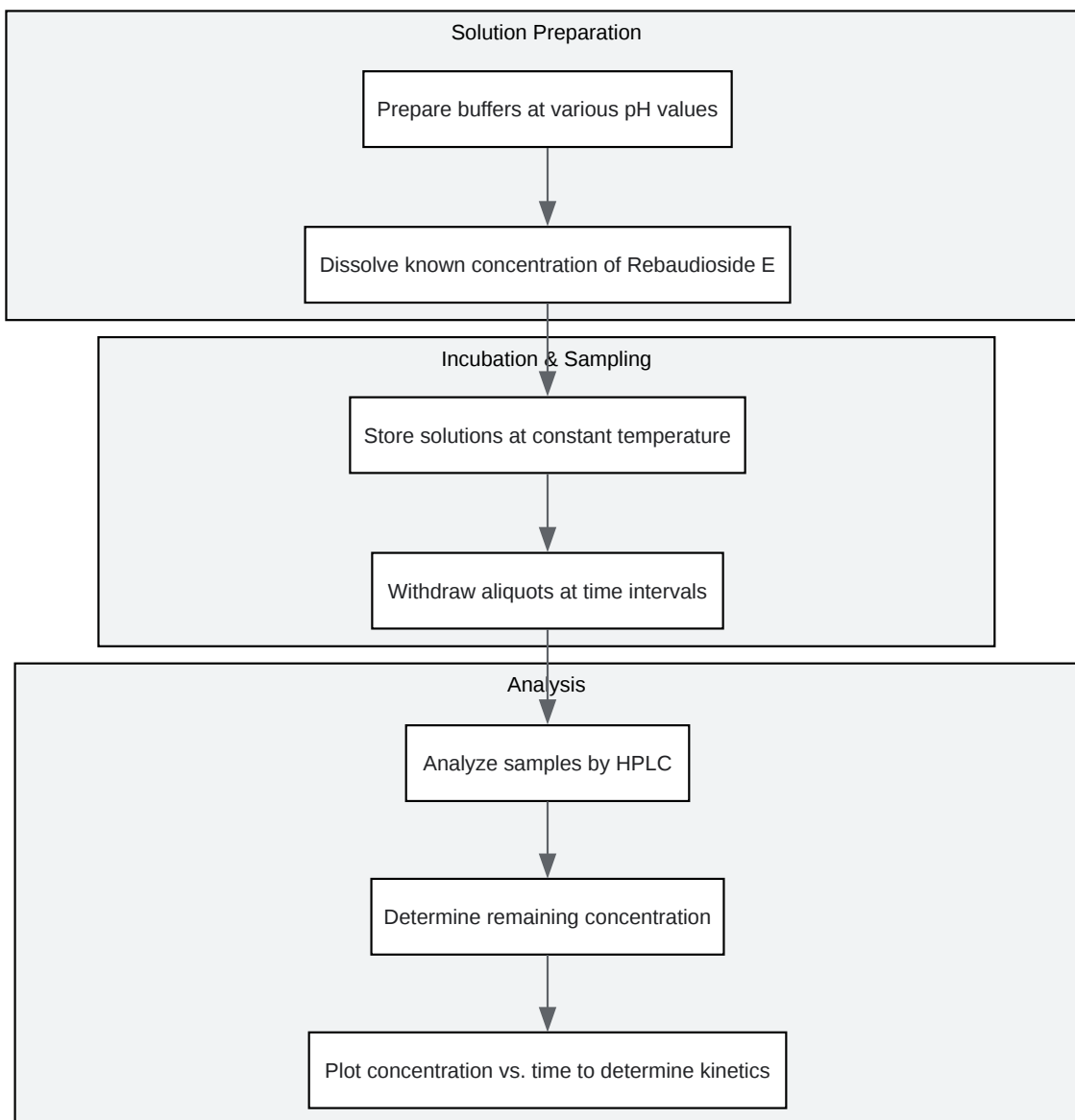
Evaluation of pH Stability

The stability of Rebaudioside E in solutions of varying pH can be assessed by monitoring its concentration over time.

Protocol:

- **Solution Preparation:** Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9). Dissolve a known concentration of Rebaudioside E in each buffer.
- **Incubation:** Store the solutions at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation) for a defined period.
- **Sampling:** At specific time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
- **Analysis:** Immediately analyze the samples by HPLC to determine the remaining concentration of Rebaudioside E.
- **Data Interpretation:** Plot the concentration of Rebaudioside E as a function of time for each pH to determine the degradation kinetics.

Workflow for pH Stability Testing



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